2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-(4-fluorophenoxy)phenyl)methanone
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
A study by Garsi et al. (2022) introduced a versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, presenting them as carbon-atom bridged morpholines. This research derived from 4R-hydroxy-l-proline as a chiron and explored the effects of different alkyls or aryls on the tertiary C-3 atom, leading to backbone-constrained analogues of FDA-approved drugs like baclofen and pregabalin. This highlights the compound's relevance in synthesizing novel therapeutic agents with potential application in drug design (Garsi et al., 2022).
Application in Drug Design and Synthesis
The compound's structural framework has been utilized to create analogues with significant medical implications. For instance, its conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates, as demonstrated by Mollet, D’hooghe, and Kimpe (2012), involves a process that serves as an alternative for the preparation of promising compounds in drug design. Their methodology opens pathways for creating cis-4,4-dimethyl-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, underlying the compound's utility in synthesizing structurally constrained molecules for pharmaceutical applications (Mollet, D’hooghe, & Kimpe, 2012).
Exploring Functional Diversity
The synthesis of backbone-constrained γ-amino acid analogues from 2-oxa-5-azabicyclo[2.2.1]heptane showcases the compound's potential in exploring functional diversity. This synthetic approach reveals the compound's capability to serve as a platform for generating structural analogues of clinically relevant drugs, emphasizing its value in medicinal chemistry and drug development (Garsi et al., 2022).
Safety and Hazards
The safety and hazards of a compound can be represented by its hazard statements and precautionary statements. For “{2-oxa-5-azabicyclo[2.2.1]heptan-4-yl}methanol”, the hazard statements are H315, H318, H335, and the precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c19-13-4-6-15(7-5-13)23-16-3-1-2-12(8-16)18(21)20-10-17-9-14(20)11-22-17/h1-8,14,17H,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNYNXNLPREBLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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